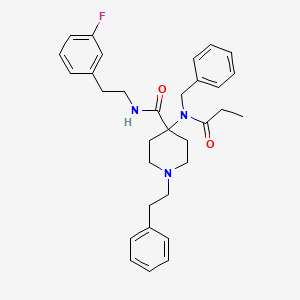
A59U94Jde5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of A59U94Jde5 involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The initial step involves the formation of a piperidine ring through a cyclization reaction.
Introduction of Functional Groups:
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
A59U94Jde5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
A59U94Jde5 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including interactions with various biomolecules.
Industry: this compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of A59U94Jde5 involves its interaction with specific molecular targets, such as opioid receptors. It acts as a partial agonist at mu-type and delta-type opioid receptors, modulating their activity and influencing pain perception . The compound’s effects are mediated through the activation of intracellular signaling pathways, leading to changes in cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
MP-110: Another compound with similar structural features but differing in specific functional groups.
MP-120: Shares a similar piperidine core but has different substituents on the aromatic rings.
Uniqueness
A59U94Jde5 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its partial agonist activity at multiple opioid receptors sets it apart from other compounds with similar structures .
Propiedades
Número CAS |
2677687-49-7 |
|---|---|
Fórmula molecular |
C32H38FN3O2 |
Peso molecular |
515.7 g/mol |
Nombre IUPAC |
4-[benzyl(propanoyl)amino]-N-[2-(3-fluorophenyl)ethyl]-1-(2-phenylethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C32H38FN3O2/c1-2-30(37)36(25-28-12-7-4-8-13-28)32(31(38)34-20-16-27-14-9-15-29(33)24-27)18-22-35(23-19-32)21-17-26-10-5-3-6-11-26/h3-15,24H,2,16-23,25H2,1H3,(H,34,38) |
Clave InChI |
SZQGSEKOXWECKF-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N(CC1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CC=C3)C(=O)NCCC4=CC(=CC=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-methoxyphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B12783128.png)
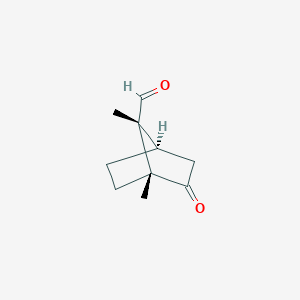
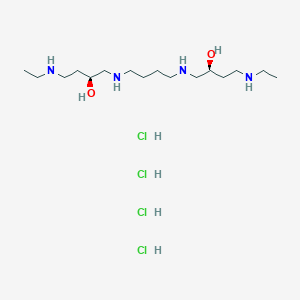

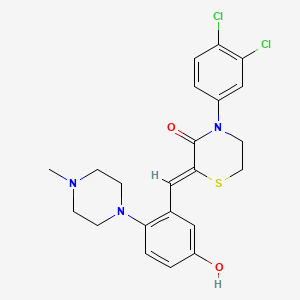
![8-butyl-3,8,10,15-tetrazatricyclo[9.4.0.02,7]pentadeca-1(11),2(7),3,5,12,14-hexaen-9-one;hydrochloride](/img/structure/B12783156.png)
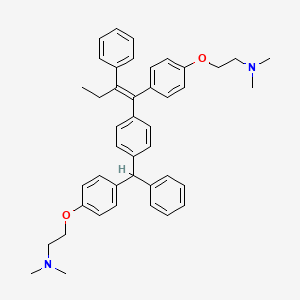
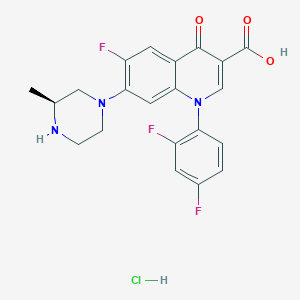


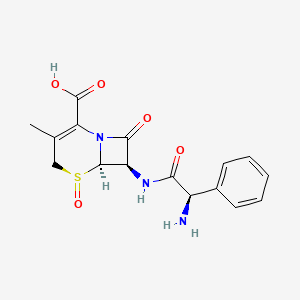
![[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2R)-2-amino-3-methylbutanoate](/img/structure/B12783200.png)

